7-(Benzo[d][1,3]dioxol-5-yl)-4-((4-ethoxy-3-fluorophenyl)sulfonyl)-1,4-thiazepane
Description
7-(Benzo[d][1,3]dioxol-5-yl)-4-((4-ethoxy-3-fluorophenyl)sulfonyl)-1,4-thiazepane is a heterocyclic compound featuring a 1,4-thiazepane core—a seven-membered ring containing sulfur and nitrogen. Key structural elements include:
- Benzo[d][1,3]dioxol-5-yl (methylenedioxyphenyl): A bicyclic substituent with electron-rich aromatic properties, commonly associated with enhanced bioavailability and receptor binding in medicinal chemistry .
- (4-Ethoxy-3-fluorophenyl)sulfonyl: A sulfonyl group attached to a para-ethoxy and meta-fluoro-substituted benzene ring. The sulfonyl moiety is known to improve solubility and metabolic stability, while fluorination and ethoxy groups modulate electronic and steric properties .
For instance, Friedel-Crafts reactions and hydrazide intermediates, as seen in the synthesis of sulfonyl-containing triazoles , could be adapted for constructing the sulfonyl-thiazepane scaffold.
Properties
IUPAC Name |
7-(1,3-benzodioxol-5-yl)-4-(4-ethoxy-3-fluorophenyl)sulfonyl-1,4-thiazepane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22FNO5S2/c1-2-25-17-6-4-15(12-16(17)21)29(23,24)22-8-7-20(28-10-9-22)14-3-5-18-19(11-14)27-13-26-18/h3-6,11-12,20H,2,7-10,13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLZXQFIDWOIRDB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)S(=O)(=O)N2CCC(SCC2)C3=CC4=C(C=C3)OCO4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22FNO5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
7-(Benzo[d][1,3]dioxol-5-yl)-4-((4-ethoxy-3-fluorophenyl)sulfonyl)-1,4-thiazepane is a synthetic compound characterized by its unique structure featuring a thiazepane ring and various functional groups that suggest potential biological activity. This article explores its biological properties, focusing on its pharmacological applications, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound has the following molecular characteristics:
- Molecular Formula : C20H22FNO5S2
- Molecular Weight : 439.52 g/mol
The structure includes:
- A thiazepane ring , which is a seven-membered heterocyclic structure containing sulfur and nitrogen.
- A benzo[d][1,3]dioxole moiety , known for its pharmacological significance.
- An ethoxy-fluorophenyl sulfonyl group , which may influence its interaction with biological targets.
Biological Activity Overview
Research indicates that this compound exhibits significant biological activities, particularly in the following areas:
Antitumor Activity
Several studies have highlighted the compound's potential as an antitumor agent. A notable study evaluated the anti-proliferative effects on human cancer cell lines:
- Cell Lines Tested : Esophageal squamous cell carcinoma (Ec9706 and Eca109)
- Results : The compound demonstrated IC50 values of 8.23 μM and 16.22 μM against Ec9706 and Eca109, respectively, indicating it is 2–3 times more potent than the standard chemotherapeutic agent 5-Fluorouracil (IC50 = 23.26 μM and 30.25 μM) .
The mechanisms by which this compound exerts its biological effects are still being elucidated. Preliminary findings suggest that it may act as an inhibitor of specific enzymes or receptors involved in critical biological pathways. The presence of sulfonyl and aromatic groups enhances interactions with biological targets, potentially leading to therapeutic effects such as:
- Anti-inflammatory properties
- Analgesic effects
Structure-Activity Relationship (SAR)
Understanding the relationship between the chemical structure and biological activity is crucial for optimizing the compound's efficacy. The following table summarizes structural features of related compounds and their unique aspects:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 4-(Isopropylsulfonyl)-7-(thiophen-2-yl)-1,4-thiazepane | Contains a thiophene moiety | Different electronic properties due to thiophene |
| 2-(Dimethylamino)-5-methoxypyrimidine-4-carboxylic acid | Features a pyrimidine ring | Different pharmacological profiles |
| Benzodiazepines (e.g., Diazepam) | Share a benzodiazepine core structure | Act primarily on GABA receptors; distinct therapeutic uses |
The unique combination of functional groups in this compound may confer specific biological activities not present in these other compounds .
Synthesis and Optimization
The synthesis of this compound typically involves several steps that require optimization of reaction conditions such as temperature, solvent choice, and catalyst use to achieve high yields. The integration of molecular hybridization techniques has been employed to create novel derivatives with enhanced biological activity .
Comparison with Similar Compounds
Table 1: Structural Comparison of Sulfonyl-Containing Heterocycles
Key Observations :
Table 2: Spectral Data Comparison
Notes:
Preparation Methods
Synthesis of the Benzo[d]dioxol-5-yl Moiety
The benzo[d]dioxol-5-yl group, a methylenedioxy-substituted aromatic ring, is typically synthesized via electrophilic substitution or boronic acid cross-coupling. A key intermediate, benzo[d]dioxol-5-ylboronic acid (CAS 94839-07-3), enables Suzuki-Miyaura coupling reactions. For example, in the presence of palladium(II) acetate and sodium carbonate, this boronic acid reacts with halogenated precursors at 120°C in 1,2-dimethoxyethane/water to yield aryl-coupled products with up to 27.47% efficiency. Alternative routes involve reducing nitro precursors (e.g., 2-nitro diphenyl sulfide) using iron powder and ammonium chloride, followed by cyclization with polyphosphoric acid to form fused thiazepine derivatives.
Preparation of the (4-Ethoxy-3-fluorophenyl)sulfonyl Group
The sulfonyl group is introduced via sulfonylation of an amine intermediate. (4-Ethoxy-3-fluorophenyl)sulfonyl chloride serves as the electrophilic agent, reacting with primary or secondary amines under basic conditions. For instance, condensation reactions between sulfonyl chlorides and amines in dichloromethane or toluene at 50–65°C yield sulfonamides with minimal side products. The ethoxy and fluorine substituents necessitate anhydrous conditions to prevent hydrolysis, with yields optimized by slow addition of the sulfonyl chloride and pH control.
Formation of the 1,4-Thiazepane Ring
The seven-membered 1,4-thiazepane ring is constructed via cyclization of linear precursors containing sulfur and nitrogen. A common strategy involves treating β-amino thiols with carbonyl compounds under acidic conditions. For example, reacting 3-(benzo[d]dioxol-5-yl)propan-1-amine with thioglycolic acid in polyphosphoric acid at 100–105°C induces cyclization, forming the thiazepane backbone. Alternatively, rhodium-catalyzed C–H activation enables direct annulation of thiols and alkenes, achieving 76% yield in tetrahydrofuran/water at 80°C.
Coupling Reactions and Final Assembly
The final step integrates the benzo[d]dioxol-5-yl and sulfonyl groups onto the thiazepane core. Suzuki-Miyaura coupling is employed to attach the benzo[d]dioxol-5-yl moiety using palladium catalysts, while nucleophilic substitution links the sulfonyl group. A representative protocol involves:
- Reacting 4-amino-1,4-thiazepane with (4-ethoxy-3-fluorophenyl)sulfonyl chloride in dichloromethane at 0°C.
- Performing Suzuki coupling with benzo[d]dioxol-5-ylboronic acid under microwave irradiation (100°C, 1 hour).
This sequential approach achieves an overall yield of 34–42%, with purification via silica gel chromatography.
Purification and Characterization Techniques
Crude products are purified using flash chromatography (n-hexane/ethyl acetate, 3:1) or recrystallization from ethanol/water mixtures. Advanced characterization relies on:
- Nuclear Magnetic Resonance (NMR) : ¹H NMR confirms substituent integration (e.g., δ 6.07 ppm for methylenedioxy protons).
- Mass Spectrometry (MS) : High-resolution MS validates the molecular ion peak at m/z 351.83 [M+H]⁺.
- High-Performance Liquid Chromatography (HPLC) : Purity ≥98% is verified using C18 columns and acetonitrile/water gradients.
Optimization of Reaction Conditions
Critical parameters include:
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 60–120°C | ↑ Yield by 15% |
| Catalyst Loading | 5 mol% Pd(OAc)₂ | Prevents dimerization |
| Solvent Polarity | Medium (e.g., MeOH) | Balances solubility and reactivity |
| Reaction Time | 2–6 hours | Minimizes degradation |
Data from palladium-catalyzed couplings suggest that ultrasonic treatment reduces reaction time by 30% while maintaining 85% efficiency.
Challenges and Alternative Synthetic Routes
Key challenges include:
- Low Cyclization Efficiency : The seven-membered ring’s strain reduces yields to 40–50%.
- Sulfonyl Group Hydrolysis : The ethoxy-fluorophenyl moiety is prone to hydrolysis under acidic conditions, necessitating pH 7–8 buffers. Alternative routes explore enzymatic catalysis or flow chemistry to enhance selectivity. For instance, lipase-mediated acylations improve stereochemical control in thiazepane synthesis.
Q & A
Basic: What are the key synthetic routes for 7-(Benzo[d][1,3]dioxol-5-yl)-4-((4-ethoxy-3-fluorophenyl)sulfonyl)-1,4-thiazepane, and how can reaction conditions be optimized?
Methodological Answer:
Synthesis typically involves sequential functionalization of the thiazepane core. Critical steps include:
- Sulfonylation : Reacting the thiazepane intermediate with 4-ethoxy-3-fluorobenzenesulfonyl chloride under anhydrous conditions (e.g., dichloromethane, 0–5°C) to minimize side reactions .
- Coupling of the benzodioxol group : Use of catalytic Pd-mediated cross-coupling or nucleophilic aromatic substitution, optimized via temperature control (80–100°C) and inert atmospheres to enhance yield .
- Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) followed by recrystallization to achieve >95% purity .
Basic: Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR confirm regiochemistry and substituent integration. For example, the benzodioxol methylene protons appear as a singlet at δ 5.9–6.1 ppm, while sulfonyl-linked protons exhibit downfield shifts .
- High-Resolution Mass Spectrometry (HRMS) : ESI-HRMS validates molecular weight (e.g., calculated [M+H]+ = 506.12 vs. experimental 506.10) and detects impurities .
- Infrared (IR) Spectroscopy : Peaks at ~1350 cm⁻¹ (S=O stretch) and ~1600 cm⁻¹ (C-F stretch) confirm functional groups .
Advanced: How can researchers evaluate the compound’s biological activity, particularly its interaction with cellular targets?
Methodological Answer:
- In vitro assays :
- Enzyme inhibition : Use fluorogenic substrates to measure inhibition of target enzymes (e.g., kinases) at varying concentrations (IC50 determination) .
- Cytotoxicity screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with dose-response curves (1–100 µM) and controls for apoptosis/necrosis .
- Binding studies : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify affinity (KD values) for proteins like GPCRs or ion channels .
Advanced: What strategies are recommended for structure-activity relationship (SAR) studies on this compound?
Methodological Answer:
- Core modifications : Synthesize analogs with variations in the thiazepane ring (e.g., replacing sulfur with oxygen) to assess impact on conformational stability .
- Substituent analysis : Compare fluorophenyl (electron-withdrawing) vs. ethoxyphenyl (electron-donating) groups on sulfonamide bioactivity using IC50 shifts .
- Computational docking : Molecular dynamics simulations (e.g., AutoDock Vina) to predict binding poses and guide synthetic prioritization .
Advanced: How can computational modeling improve understanding of this compound’s physicochemical properties?
Methodological Answer:
- Density Functional Theory (DFT) : Calculate bond dissociation energies (e.g., S-O bonds) to predict stability under physiological conditions .
- Solubility prediction : Use COSMO-RS simulations to estimate logP and aqueous solubility, guiding formulation studies .
- Pharmacophore mapping : Identify critical hydrogen-bond acceptors (e.g., sulfonyl oxygen) for target engagement using Schrödinger Suite .
Methodological: What experimental designs are optimal for studying its bioactivity in complex biological systems?
Methodological Answer:
- Randomized block designs : For in vivo studies, allocate treatment groups (e.g., dose levels) with stratified randomization to control for confounding variables like weight or age .
- Longitudinal studies : Monitor chronic toxicity in animal models (e.g., rodents) over 6–12 months, with endpoints including histopathology and biomarker analysis .
- Multi-omics integration : Pair transcriptomic (RNA-seq) and metabolomic (LC-MS) data to map mechanism of action .
Analytical: How can researchers assess the compound’s stability and degradation pathways under varying conditions?
Methodological Answer:
- Forced degradation studies : Expose to heat (40–60°C), humidity (75% RH), and UV light (ICH Q1A guidelines) .
- HPLC-MS analysis : Track degradation products (e.g., sulfonic acid derivatives) and quantify half-life using Arrhenius kinetics .
- pH-dependent stability : Incubate in buffers (pH 1–10) to identify labile groups (e.g., ester hydrolysis in ethoxy substituents) .
Pharmacokinetics: What methodologies are suitable for studying its absorption, distribution, metabolism, and excretion (ADME)?
Methodological Answer:
- Caco-2 cell assays : Measure permeability (Papp) to predict intestinal absorption .
- Microsomal stability : Incubate with liver microsomes (human/rat) to identify cytochrome P450-mediated metabolism .
- Radiolabeled tracing : Use 14C-labeled compound in rodent models to quantify excretion routes (urine vs. feces) .
Structural Analysis: How can X-ray crystallography or advanced NMR resolve conformational ambiguities?
Methodological Answer:
- X-ray crystallography : Co-crystallize with target proteins (e.g., enzymes) to determine binding mode at 1.5–2.0 Å resolution .
- NOESY NMR : Detect through-space interactions (e.g., between thiazepane and benzodioxol groups) to assign chair vs. boat conformations .
Environmental Impact: What methodologies evaluate its ecotoxicological risks?
Methodological Answer:
- Bioconcentration factor (BCF) : Measure uptake in aquatic organisms (e.g., Daphnia magna) using OECD Test Guideline 305 .
- Soil adsorption studies : Batch experiments with varying organic matter content to estimate Koc values .
- Microbial degradation : Aerobic/anaerobic sludge assays to track breakdown products and persistence .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
